[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl][2-(trifluoromethyl)phenyl]amine
Description
[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl][2-(trifluoromethyl)phenyl]amine is a complex organic compound characterized by the presence of both sulfonyl and trifluoromethyl groups
Properties
IUPAC Name |
4-chloro-2,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3NO4S/c1-23-12-8-14(13(24-2)7-10(12)16)25(21,22)20-11-6-4-3-5-9(11)15(17,18)19/h3-8,20H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETWMFLRCYJQPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chloro-2,5-dimethoxyphenyl)sulfonyl][2-(trifluoromethyl)phenyl]amine typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes:
Friedel-Crafts Acylation: This step involves the acylation of 4-chloro-2,5-dimethoxybenzene using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Sulfonylation: The resulting product is then subjected to sulfonylation using a sulfonyl chloride reagent under basic conditions.
Amination: Finally, the sulfonylated intermediate is reacted with 2-(trifluoromethyl)aniline to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl][2-(trifluoromethyl)phenyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, nitrating agents, and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl][2-(trifluoromethyl)phenyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which [(4-Chloro-2,5-dimethoxyphenyl)sulfonyl][2-(trifluoromethyl)phenyl]amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds, while the trifluoromethyl group can enhance lipophilicity and metabolic stability. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- [(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]amine
- [(4-Chloro-2,5-dimethoxyphenyl)sulfonyl][4-(trifluoromethyl)phenyl]amine
- [(4-Chloro-2,5-dimethoxyphenyl)sulfonyl][2-(trifluoromethyl)phenyl]sulfide
Uniqueness
[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl][2-(trifluoromethyl)phenyl]amine is unique due to the combination of its sulfonyl and trifluoromethyl groups, which confer distinct chemical properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
